molecular formula C10H9NO4S B1583758 8-Amino-4-hydroxynaphthalene-2-sulfonic acid CAS No. 489-78-1

8-Amino-4-hydroxynaphthalene-2-sulfonic acid

Cat. No.: B1583758
CAS No.: 489-78-1
M. Wt: 239.25 g/mol
InChI Key: GGZZISOUXJHYOY-UHFFFAOYSA-N
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Description

8-Amino-4-hydroxynaphthalene-2-sulfonic acid is a chemical compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and serves as a precursor to various dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-4-hydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 1-aminonaphthalene followed by hydroxylation. The reaction conditions often include the use of sulfuric acid and controlled temperatures to ensure the proper introduction of the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and hydroxylation processes, utilizing reactors designed for high efficiency and yield. The product is then purified through crystallization and filtration techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of aminonaphthols.

    Substitution: Formation of azo dyes.

Scientific Research Applications

8-Amino-4-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Amino-4-hydroxynaphthalene-2-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of specific dyes and pigments .

Properties

IUPAC Name

8-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZZISOUXJHYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197634
Record name 8-Amino-4-hydroxynaphthalene-2-sulphonic acid
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Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-78-1
Record name 5-Amino-1-hydroxy-3-naphthalenesulfonic acid
Source CAS Common Chemistry
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Record name 8-Amino-4-hydroxynaphthalene-2-sulphonic acid
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Record name M Acid
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Record name 8-Amino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 8-amino-4-hydroxynaphthalene-2-sulphonic acid
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Synthesis routes and methods

Procedure details

On account of their easy accessibility and the neutral black shade obtainable therewith, particular interest attaches to the dyes that are derived from 1-hydroxy-2 amino-4-nitrobenzene or 1-hydroxy-2-amino-5-nitrobenzene as diazo components, and from 1-hydroxy-7-aminonaphthalene-3-sulphonic acid or 1-hydroxy-6-aminonaphthalene-3-sulphonic acid as coupling component.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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